

A Comparative Guide to Measuring the Effects of CTPI-2 on Glycolysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTPI-2

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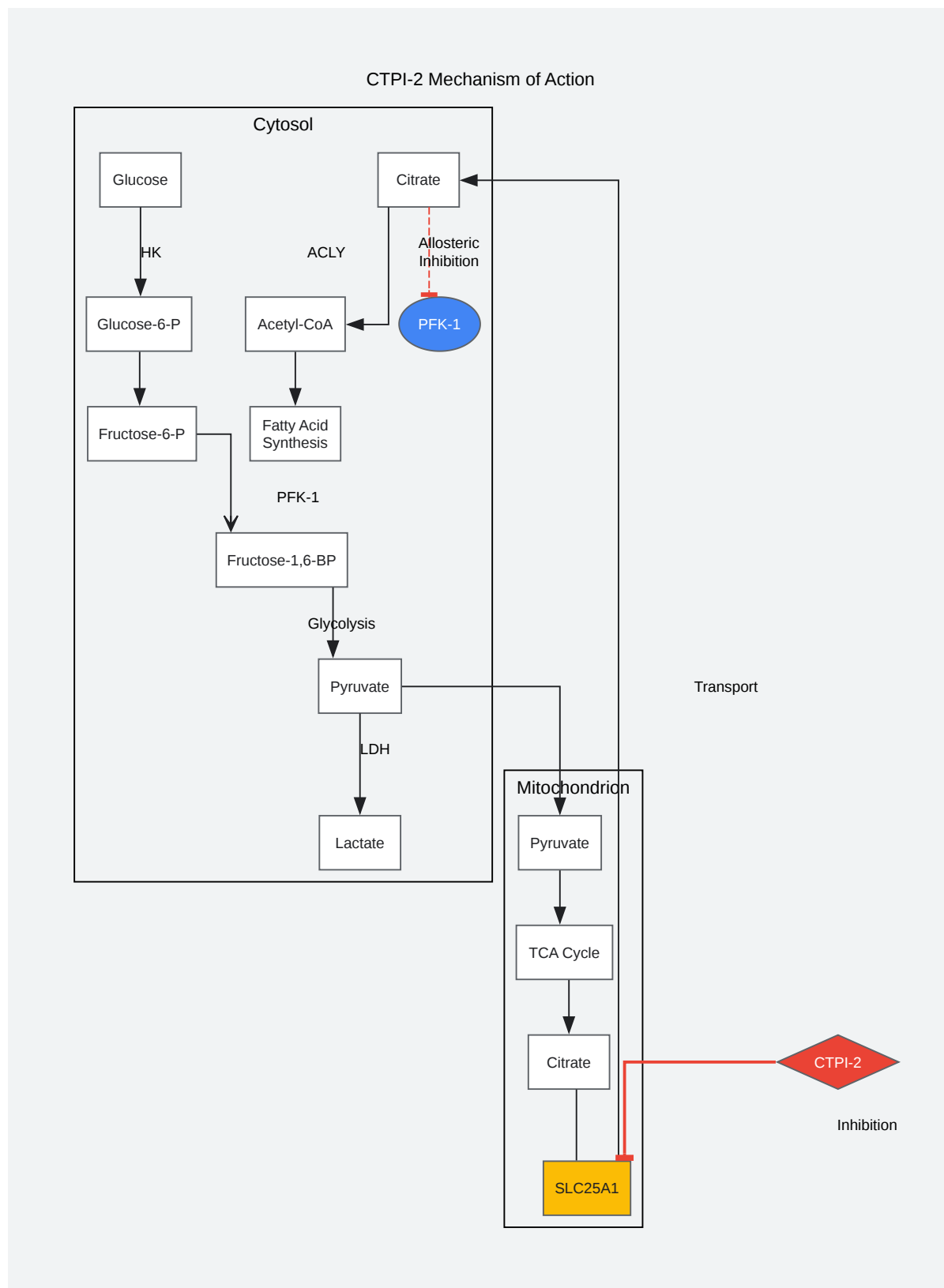
This guide provides a comprehensive comparison of assays used to measure the effects of **CTPI-2**, a third-generation mitochondrial citrate carrier (SLC25A1) inhibitor, on glycolysis. We will explore the performance of **CTPI-2** in these assays and compare it with other well-known glycolysis inhibitors, supported by experimental data and detailed protocols.

Introduction to CTPI-2 and its Role in Glycolysis

CTPI-2 is a potent and selective inhibitor of the mitochondrial citrate carrier, SLC25A1, with a dissociation constant (K_d) of 3.5 μM .^{[1][2]} SLC25A1 is a key transporter that facilitates the export of citrate from the mitochondria to the cytosol. Cytosolic citrate is a crucial precursor for the synthesis of acetyl-CoA, a fundamental building block for fatty acid synthesis, and also acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting SLC25A1, **CTPI-2** disrupts these processes, leading to a unique modulation of cellular metabolism.^{[1][3]} Notably, the effect of **CTPI-2** on glycolysis can be context-dependent, showing differential effects in cancer stem cells versus differentiated cancer cells.^[4] This guide will delve into the experimental methods used to characterize these effects and provide a comparative analysis with other glycolysis inhibitors.

Signaling Pathway of CTPI-2 Action

The following diagram illustrates the mechanism of action of **CTPI-2** and its impact on glycolysis.



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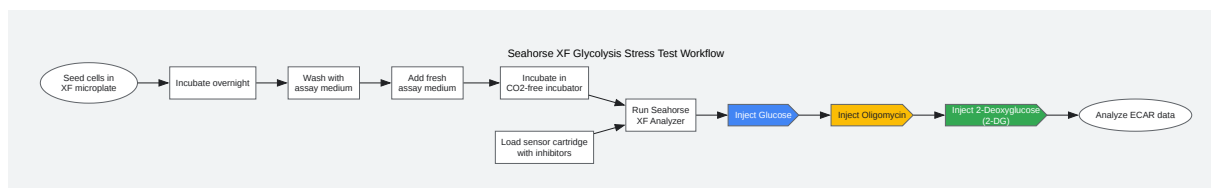
Caption: **CTPI-2** inhibits the mitochondrial citrate transporter SLC25A1.

Experimental Assays to Measure Glycolytic Inhibition

Several key assays are employed to quantify the effect of inhibitors on glycolysis. This section provides detailed protocols for the most common methods and presents a comparative analysis of **CTPI-2** with other known glycolysis inhibitors.

Extracellular Acidification Rate (ECAR) Assay

The ECAR assay is a real-time measurement of the rate at which cells acidify their surrounding medium. This acidification is primarily due to the production and extrusion of lactate, a hallmark of glycolysis. The Seahorse XF Analyzer is a widely used instrument for this purpose.



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Caption: Workflow for the Seahorse XF Glycolysis Stress Test.

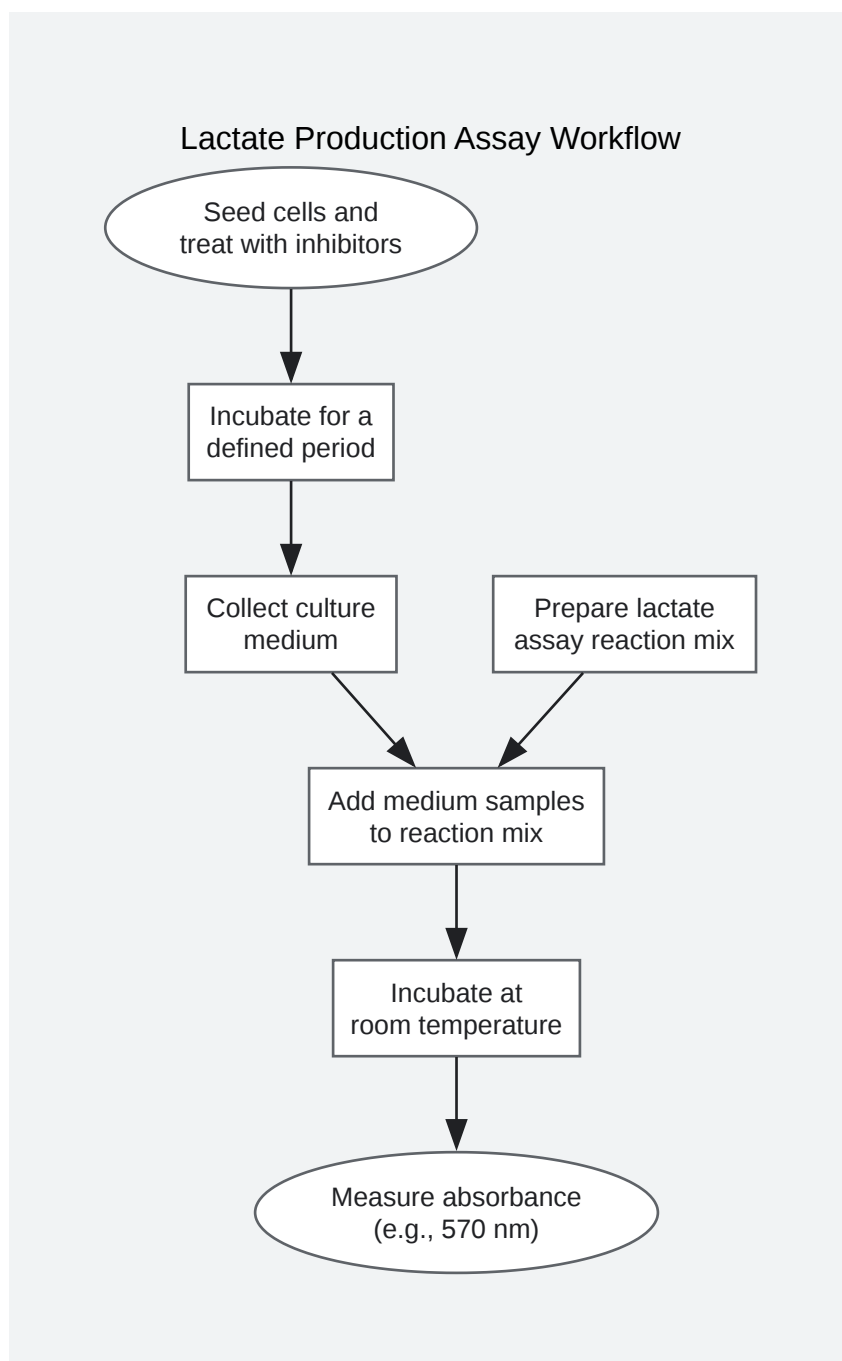
- **Cell Seeding:** Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a standard CO₂ incubator.
- **Cartridge Hydration:** Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO₂ incubator with XF Calibrant.
- **Assay Medium Preparation:** Prepare the assay medium (e.g., XF Base Medium supplemented with L-glutamine) and warm it to 37°C. Adjust the pH to 7.4.

- **Cell Plate Preparation:** On the day of the assay, remove the culture medium from the cells, wash once with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
- **Compound Loading:** Prepare stock solutions of the inhibitors (Glucose, Oligomycin, and 2-Deoxyglucose) in the assay medium. Load the appropriate volumes into the injection ports of the sensor cartridge.
- **Seahorse XF Analyzer Operation:** Calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate to start the assay. The instrument will measure baseline ECAR before sequentially injecting the compounds and measuring the subsequent changes in ECAR.

Inhibitor	Target	Cell Type	Concentration	Effect on ECAR	Reference
CTPI-2	SLC25A1	2D Non-Small Cell Lung Cancer (NSCLC)	Not specified	Increased	[4]
CTPI-2	NSCLC Spheroids (CSCs)	Not specified	Slightly Diminished	[4]	
Metformin	Complex I / HK-II	NSCLC Spheroids	Not specified	Enhanced	[4]
2-Deoxyglucose (2-DG)	Hexokinase	A549 Lung Cancer	Not specified	Inhibited	[5]
Dichloroacetate (DCA)	Pyruvate Dehydrogenase Kinase	MDA-MB-231 Breast Cancer	5 mM	Decreased glucose consumption	[6]
Oxamic Acid	Lactate Dehydrogenase	H460 & A549 Lung Cancer	Not specified	Decreased by ~80%	[5]

Lactate Production Assay

This assay directly measures the concentration of lactate secreted by cells into the culture medium, providing a quantitative measure of the end-product of glycolysis.



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- To cite this document: BenchChem. [A Comparative Guide to Measuring the Effects of CTPI-2 on Glycolysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666463#assays-to-measure-ctpi-2-s-effect-on-glycolysis]

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